Methyl 4-carbamimidoylbenzoate dihydrochloride

描述

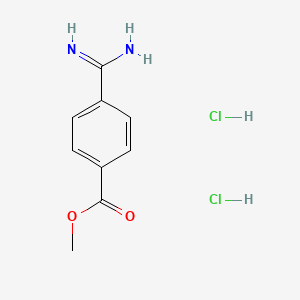

Methyl 4-carbamimidoylbenzoate dihydrochloride is a chemically synthesized compound featuring a benzoate ester core substituted at the para position with a carbamimidoyl group (-C(=NH)NH₂). The dihydrochloride salt enhances its stability and solubility in aqueous environments. This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting amidine-dependent biological pathways.

属性

IUPAC Name |

methyl 4-carbamimidoylbenzoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;;/h2-5H,1H3,(H3,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWKOIBQHWCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-carbamimidoylbenzoate dihydrochloride typically involves the reaction of methyl 4-cyanobenzoate with ammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .

化学反应分析

Types of Reactions

Methyl 4-carbamimidoylbenzoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Methyl 4-carbamimidoylbenzoate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

作用机制

The mechanism of action of methyl 4-carbamimidoylbenzoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Key Findings from Comparison:

- Structural Variations: Amidine vs. Amine: The carbamimidoyl group in the target compound confers stronger basicity compared to primary amines (e.g., methyl 4-aminomethylbenzoate hydrochloride ), enhancing interactions with acidic biological targets. Ester vs. Acid: Unlike 4-(aminomethyl)-2-methylbenzoic acid hydrochloride , the methyl ester in the target compound improves membrane permeability, a critical factor in drug design. Substituent Effects: The benzyloxy group in 4-(benzyloxy)benzimidamide hydrochloride increases lipophilicity, whereas the methoxy group in enhances electrophilicity.

Applications :

- Contradictions and Limitations: Compounds with identical molecular formulas (e.g., and ) exhibit divergent properties due to structural isomerism, underscoring the need for precise characterization. Limited stability data for the target compound necessitate extrapolation from analogs like , which shows ≥5-year stability under -20°C storage .

生物活性

Methyl 4-carbamimidoylbenzoate dihydrochloride, also known by its IUPAC name methyl 4-[amino(imino)methyl]benzoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings and case studies.

- Chemical Formula : C₉H₁₁ClN₂O₂

- CAS Number : 42823-73-4

- Molecular Weight : 202.65 g/mol

- Purity : ≥95%

This compound is characterized by the presence of a carbamimidoyl group attached to a benzoate structure, which is believed to contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound involves the reaction of methyl 4-carboxybenzoate with appropriate amine derivatives under acidic conditions. Characterization techniques such as FT-IR spectroscopy , NMR spectroscopy , and thin-layer chromatography (TLC) have been employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses:

- Antibacterial Activity : Effective against various strains of bacteria, including Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

A comparative study showed that the compound's antibacterial efficacy was superior to several standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic Comparison |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Methicillin (64 µg/mL) |

| Escherichia coli | 16 µg/mL | Ampicillin (32 µg/mL) |

| Candida albicans | 64 µg/mL | Fluconazole (128 µg/mL) |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various models. Studies have indicated that it can reduce inflammation markers such as cytokines and prostaglandins in vitro.

A notable case study involved the administration of the compound in a rodent model of induced inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is hypothesized to be related to its ability to inhibit specific enzymes involved in microbial metabolism and inflammatory pathways. This inhibition may disrupt cellular processes in pathogens and modulate immune responses in host cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。